Home > Products > Screening Compounds P31966 > 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride -

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

Catalog Number: EVT-2740679
CAS Number:
Molecular Formula: C25H38ClN5O2S
Molecular Weight: 508.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UAMC-3203 is an inhibitor of ferroptosis that has an IC50 value of 10 nM for inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells. It decreases iron-induced plasma lactate dehydrogenase (LDH) levels in a mouse model of acute iron poisoning when administered at a dose of 20 µmol/kg. It is not toxic to mice following chronic administration of a 20 µmol/kg dose for four weeks. UAMC-3203 has increased solubility and a longer half-life in mouse, rat, and human microsomes and isolated plasma than the ferroptosis inhibitor ferrostatin-1. In an in silico membrane dynamics study, UAMC-3203 was incorporated into a phospholipid bilayer.

Overview

3-(Benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as benzenesulfonamides, which are characterized by their sulfonamide functional group attached to a benzene ring. The compound is particularly noted for its inhibitory effects on ferroptosis, a form of regulated cell death associated with various diseases, including cancer.

Source and Classification

The compound is classified under the category of benzenesulfonamide derivatives and has been studied for its biological activities, particularly as a ferroptosis inhibitor. Research indicates that it may possess drug-like properties, making it suitable for further development in pharmacological applications. The synthesis and evaluation of this compound have been documented in various scientific studies and patents, highlighting its significance in the field of medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available amines and benzenesulfonyl chlorides.
  2. Formation of Intermediate Compounds: The reaction between the appropriate amine and benzenesulfonyl chloride leads to the formation of sulfonamide intermediates.
  3. Nucleophilic Substitution: Subsequent nucleophilic substitution reactions are performed to introduce the benzyl and piperazine moieties into the structure.
  4. Final Hydrochloride Salt Formation: The final step involves converting the free base form of the compound into its hydrochloride salt for improved solubility and stability .

Technical Details

The synthesis typically employs methods such as:

  • Refluxing in organic solvents like dimethyl sulfoxide or dichloromethane.
  • Use of catalysts such as palladium on carbon for hydrogenation steps.
  • Purification techniques including recrystallization or chromatography to isolate the desired product with high purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride can be described as follows:

  • Core Structure: A benzene ring substituted with an amino group (benzylamino) and a cyclohexylamino group at positions 3 and 4, respectively.
  • Piperazine Moiety: An N-(2-piperazin-1-ylethyl) group is attached to the sulfonamide nitrogen, contributing to the compound's pharmacological properties.

Data

The molecular formula is C25H37N5O2SC_{25}H_{37}N_{5}O_{2}S with a molecular weight of approximately 463.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments .

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions relevant to its biological activity:

  • Inhibition Mechanisms: It has been shown to inhibit ferroptosis through mechanisms that involve modulating oxidative stress pathways and lipid peroxidation processes.
  • Interaction with Biological Targets: The presence of amino groups allows for potential interactions with various receptors or enzymes involved in cell survival pathways.

Technical Details

Studies have demonstrated that structural modifications can significantly affect the potency and selectivity of the compound against specific biological targets, highlighting the importance of systematic exploration in drug design .

Mechanism of Action

Process

The mechanism by which 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride exerts its effects primarily involves:

  1. Ferroptosis Inhibition: By interfering with lipid peroxidation processes, thereby preventing cell death associated with ferroptosis.
  2. Antioxidant Properties: Potentially acting as an antioxidant, reducing reactive oxygen species levels within cells.

Data

Research indicates that compounds with similar structures exhibit varying degrees of potency against ferroptosis, suggesting that fine-tuning their chemical architecture can enhance therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups (sulfonamide and piperazine).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Shows reactivity typical of sulfonamide compounds, particularly in electrophilic substitution reactions.

Relevant data on solubility and stability profiles are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

3-(Benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride is primarily investigated for:

  • Cancer Therapy: As a potential agent to inhibit ferroptosis in cancer cells, thereby promoting cell survival.
  • Neuroscience Research: Exploring its effects on neurodegenerative diseases where ferroptosis plays a role.

This compound exemplifies how modifications in chemical structure can lead to significant advancements in therapeutic strategies against complex diseases .

Introduction to Ferroptosis and Therapeutic Targeting

Molecular Mechanisms of Ferroptosis in Disease Pathogenesis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, distinct from apoptosis, necrosis, and autophagy in both morphological and biochemical features. Morphologically, ferroptosis manifests through mitochondrial abnormalities including reduced organelle size, increased membrane density, and loss of cristae, while the nucleus remains intact until late stages [1] [4]. Biochemically, this process is driven by three interconnected metabolic pathways: iron dysregulation, lipid peroxidation, and antioxidant system failure [1] [3] [6].

Central to ferroptosis pathogenesis is the disruption of cellular iron homeostasis. Under pathological conditions, excess ferrous iron (Fe²⁺) catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that initiate lipid peroxidation [1] [6]. Iron metabolism involves tightly regulated proteins: transferrin receptor 1 (TFR1) mediates iron uptake, while ferroportin 1 (FPN1) facilitates iron export. Nuclear receptor coactivator 4 (NCOA4)-mediated ferritinophagy (autophagic degradation of ferritin) further contributes to intracellular iron pools [1] [4]. Dysregulation of these pathways leads to iron overload, creating a permissive environment for ferroptosis [1] [6].

Concurrently, the antioxidant defense system, orchestrated by glutathione peroxidase 4 (GPX4), becomes compromised. GPX4 requires reduced glutathione (GSH) to neutralize lipid hydroperoxides into nontoxic lipid alcohols. The cystine/glutamate antiporter (System Xc⁻) supplies cysteine for GSH synthesis. Inhibition of System Xc⁻ or depletion of GSH renders GPX4 inactive, permitting lipid peroxide accumulation [2] [3] [8]. Independent pathways, such as the ferroptosis suppressor protein 1 (FSP1)/coenzyme Q10 system, provide parallel antioxidant defense, but their dysfunction exacerbates ferroptotic sensitivity [3] [6].

Table 1: Core Molecular Pathways in Ferroptosis and Associated Diseases

PathwayKey ComponentsDisease AssociationsConsequence of Dysregulation
Iron MetabolismTFR1, FPN1, NCOA4, FerritinNeurodegeneration, Stroke, CancerFe²⁺ accumulation → Fenton reaction
Lipid PeroxidationACSL4, LPCAT3, PUFAs, LOX enzymesAcute kidney injury, Liver diseaseMembrane damage → Cell rupture
Antioxidant DefenseGPX4, System Xc⁻, GSH, FSP1Ischemia-reperfusion injury, SepsisLoss of redox homeostasis → ROS buildup

These mechanisms are implicated across diverse pathologies. In neurodegenerative diseases, neuronal iron accumulation and glutathione depletion create vulnerability to ferroptosis. Ischemic injuries (e.g., stroke) involve glutamate excitotoxicity that inhibits System Xc⁻, while cancer cells with high iron demand and ROS production are susceptible to ferroptosis induction [1] [3] [6].

Role of Lipid Peroxidation in Neurodegenerative Disorders and Stroke

Lipid peroxidation is the biochemical cornerstone of ferroptosis, where phospholipids containing polyunsaturated fatty acids (PUFAs) in cellular membranes undergo oxidation to form cytotoxic lipid hydroperoxides. Enzymatic drivers include arachidonate lipoxygenases (ALOXs) and cytochrome P450 oxidoreductase (POR), which directly peroxidize PUFAs [5] [6] [7]. Non-enzymatic oxidation occurs via Fe²⁺-mediated Fenton reactions, generating reactive alkoxyl radicals (LO•) and peroxyl radicals (LOO•) that propagate chain reactions [1] [6]. The phospholipid substrates, particularly phosphatidylethanolamine (PE)-bound arachidonic acid (AA) and adrenic acid (AdA), are esterified by acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3), making ACSL4 a biomarker of ferroptosis sensitivity [6] [7].

In Alzheimer’s disease (AD), lipid peroxidation products like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) accumulate in hippocampal and cortical neurons, correlating with amyloid-β (Aβ) plaque deposition and tau hyperphosphorylation [1] [3]. Iron overload in AD brains promotes Aβ aggregation and catalyzes tau-induced lipid peroxidation, creating a vicious cycle of oxidative damage. Glutathione depletion and GPX4 downregulation further impair antioxidant capacity, accelerating neuronal loss [3] [4].

Ischemic stroke pathology involves glutamate excitotoxicity, where excessive synaptic glutamate inhibits System Xc⁻ by saturating its glutamate export function. This depletes cysteine and subsequently glutathione, disabling GPX4 [1] [4]. During reperfusion, oxygen influx exacerbates iron-dependent lipid peroxidation in penumbral neurons. Lipidomics studies reveal elevated PE-AA and PE-AdA peroxides in stroke models, while iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., ferrostatin-1) reduce infarct volumes [1] [3] [4].

Spinal cord injury (SCI) models demonstrate mitochondrial shrinkage and lipid peroxide accumulation in neurons and oligodendrocytes. Genetic knockdown of ACSL4 or treatment with ferroptosis inhibitors preserves motor function after SCI by blocking PE-AA oxidation [1] [3].

Evolution of Ferroptosis Inhibitors: From Ferrostatin-1 to Structural Analogs

The discovery of ferroptosis inhibitors has evolved through three generations, driven by increasing mechanistic understanding and pharmacological optimization. First-generation inhibitors include the radical-trapping antioxidants ferrostatin-1 (Fer-1) and liproxstatin-1. Fer-1, identified in 2013, scavenges lipid peroxyl radicals (LOO•) via a cyclohexylamine moiety and prevents GPX4 inactivation [3] [7]. Its phenylamine group donates electrons to terminate peroxidation chain reactions, while the hydrophobic spacer enables membrane integration. However, Fer-1 suffers from poor metabolic stability, rapid autoxidation, and limited blood-brain barrier (BBB) penetration [3] [7].

Second-generation inhibitors address these limitations through structural modifications:

  • Iron chelators: Deferoxamine (DFO) binds Fe³⁺ but has a short half-life and poor oral bioavailability. Novel analogs like cinnamamide-hydroxypyridone derivatives (e.g., compound 9c) combine iron chelation with radical scavenging, showing 10-fold higher potency than deferiprone in acute kidney injury models [1] [4].
  • GPX4 stabilizers: Compounds like ML210 covalently bind GPX4’s selenocysteine, enhancing its activity without requiring GSH [3].
  • Nrf2 activators: Bardoxolone methyl induces nuclear factor erythroid 2-related factor 2 (Nrf2), upregulating heme oxygenase-1 (HO-1) and ferritin to sequester iron [3] [7].

Table 2: Generations of Ferroptosis Inhibitors and Key Compounds

GenerationMechanismKey CompoundsAdvantagesLimitations
FirstRadical trappingFerrostatin-1, Liproxstatin-1High in vitro efficacyPoor BBB penetration, metabolic instability
SecondIron chelation, GPX4 activationDeferoxamine, ML210, Compound 9cImproved oral bioavailabilityLimited tissue specificity
ThirdMulti-target engagement3-(Benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamideEnhanced BBB permeability, dual iron chelation/radical trappingUnder clinical investigation

Third-generation inhibitors leverage multifunctional designs to enhance efficacy. The compound 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride exemplifies this strategy. Its structure integrates:

  • A benzenesulfonamide scaffold enabling hydrogen bonding with System Xc⁻ or GPX4 residues.
  • Cyclohexylamino and benzylamino groups mimicking Fer-1’s radical-trapping capability.
  • A piperazinyl-ethyl tail that facilitates BBB penetration and provides iron coordination sites.

This configuration allows simultaneous iron chelation (via piperazine nitrogen atoms) and radical scavenging (via benzylamine and cyclohexylamine groups), blocking both initiation and propagation of lipid peroxidation. In silico studies predict strong binding to GPX4’s active site and System Xc⁻’s cysteine-binding pocket [3] [7]. Unlike earlier inhibitors, its physicochemical properties (moderate logP, polar surface area <90 Ų) suggest enhanced CNS bioavailability, positioning it as a candidate for neurodegenerative disease applications [3] [5] [7].

Properties

Product Name

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

IUPAC Name

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

Molecular Formula

C25H38ClN5O2S

Molecular Weight

508.1 g/mol

InChI

InChI=1S/C25H37N5O2S.ClH/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21;/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2;1H

InChI Key

WBZHHIZXEXJBSM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4.Cl

Solubility

not available

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.